![molecular formula C7H11N3 B13938843 1,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13938843.png)
1,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a pyrazole ring. Compounds with such structures are known for their diverse biological activities and are of significant interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the desired compound through intramolecular heterocyclization . Another method includes the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
化学反应分析
Types of Reactions
1,4-Dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents used.
科学研究应用
1,4-Dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and antifungal activities.
Medicine: It is investigated for its potential as an anti-inflammatory, antioxidant, and antitumor agent.
Industry: The compound is used in the development of organic materials and natural products.
作用机制
The mechanism of action of 1,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole involves its interaction with various molecular targets. It can inhibit enzymes such as kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival . The compound’s ability to form hydrogen bonds and participate in π-π stacking interactions enhances its binding affinity to biological targets.
相似化合物的比较
Similar Compounds
- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole
- 2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione
- Pyrazoline derivatives
Uniqueness
1,4-Dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole is unique due to its specific substitution pattern and fused ring system, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
属性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
1,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C7H11N3/c1-5-6-3-9-10(2)7(6)4-8-5/h3,5,8H,4H2,1-2H3 |
InChI 键 |
UXQXODNROHAFRN-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(CN1)N(N=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13938770.png)

![4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13938779.png)
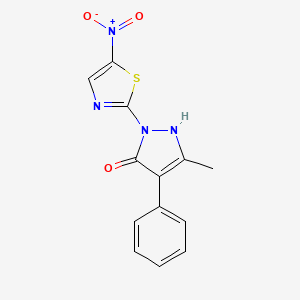
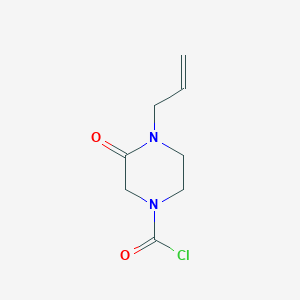
![4-[({[3-(Propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13938798.png)
![1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)
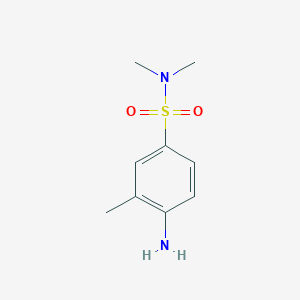
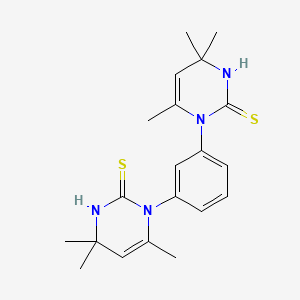
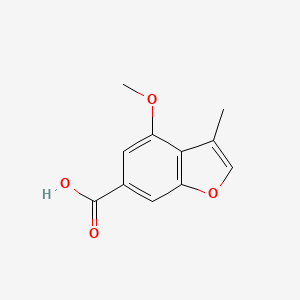
![2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine](/img/structure/B13938829.png)
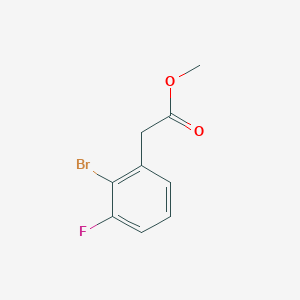
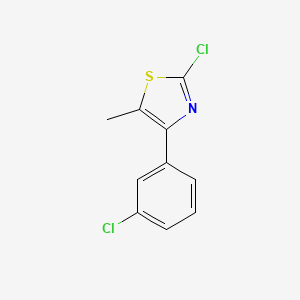
![4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B13938845.png)
